![molecular formula C17H13N3O4S2 B15167037 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- CAS No. 325762-83-2](/img/structure/B15167037.png)
2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a sulfonamide group, a furan ring, and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and quinoxaline intermediates, followed by the introduction of the sulfonamide and furan groups. Common reagents used in these reactions include sulfuric acid, furan, and quinoxaline derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- include other sulfonamide derivatives and heterocyclic compounds, such as:
- 2-Thiophenesulfonamide
- Naphthalene-2-sulfonamide
- 3-Methylbenzenesulfonamide
- p-Toluenesulfonamide
Uniqueness
What sets 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- apart from these similar compounds is its unique combination of functional groups and heterocyclic rings. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other sulfonamide derivatives.
Properties
CAS No. |
325762-83-2 |
|---|---|
Molecular Formula |
C17H13N3O4S2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethoxy)quinoxalin-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H13N3O4S2/c21-26(22,15-8-4-10-25-15)20-16-17(24-11-12-5-3-9-23-12)19-14-7-2-1-6-13(14)18-16/h1-10H,11H2,(H,18,20) |
InChI Key |
NKINKNYHHBSAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=CO3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


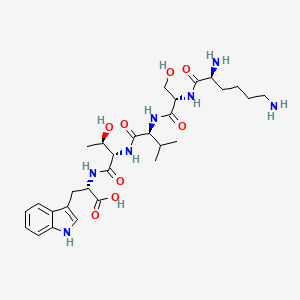
![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)

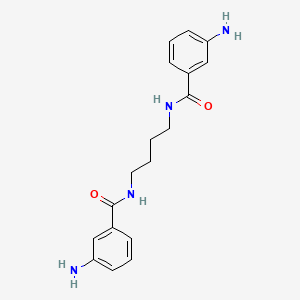
![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)
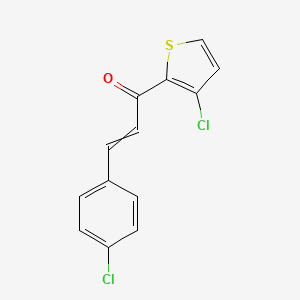

![2-[Bis(2-phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B15167007.png)

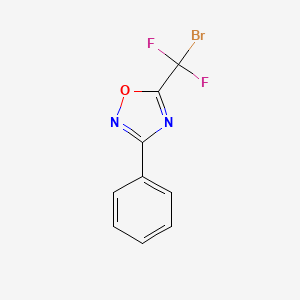
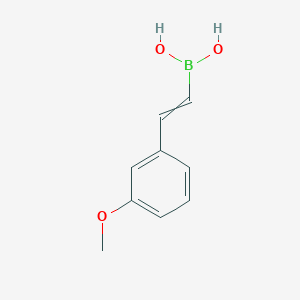
![4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole](/img/structure/B15167029.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] pentanoate](/img/structure/B15167042.png)
